Section 1: Compound Identification and Physicochemical Profile
Section 1: Compound Identification and Physicochemical Profile
An In-depth Technical Guide to 1-ethyl-1H-pyrazole-3-carbaldehyde
CAS Number: 942319-16-6
Abstract
This technical guide provides a comprehensive overview of 1-ethyl-1H-pyrazole-3-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a robust synthesis methodology with mechanistic insights, explores its applications as a versatile synthetic intermediate, and provides essential safety and handling protocols. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this valuable compound.
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. 1-ethyl-1H-pyrazole-3-carbaldehyde is a substituted pyrazole featuring an ethyl group at the N1 position and a formyl group at the C3 position of the heterocyclic ring.
Table 1: Core Compound Identifiers
| Identifier | Value |
| CAS Number | 942319-16-6[1][2] |
| Molecular Formula | C₆H₈N₂O[1][3] |
| Molecular Weight | 124.14 g/mol [1] |
| Synonyms | 1-Ethylpyrazole-3-carbaldehyde, 1-Ethyl-1H-pyrazole-3-carboxaldehyde[1] |
| InChIKey | ZARQNKUDEQVTTD-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCN1C=CC(=N1)C=O[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow to orange liquid | [4] |
| Density | 1.1 g/cm³ | [1] |
| Boiling Point | 229.9 ± 13.0 °C at 760 Torr | [1] |
| Flash Point | 92.8 ± 19.8 °C | [1] |
| Refractive Index | 1.541 | [1] |
| XLogP3 | 0.71550 | [1] |
Section 2: Synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde
The introduction of a formyl group onto a pyrazole ring is a key transformation for which several methods exist. For N-alkylated pyrazoles, the Vilsmeier-Haack reaction is a highly effective and widely adopted method for regioselective formylation.[5] This approach offers a direct and industrially scalable route to the target aldehyde from the readily available 1-ethylpyrazole precursor.
2.1: Retrosynthetic Analysis & Strategy
The most logical synthetic disconnection for 1-ethyl-1H-pyrazole-3-carbaldehyde points to 1-ethylpyrazole as the immediate precursor. The formyl group (CHO) can be installed via an electrophilic substitution reaction. The Vilsmeier-Haack reagent, a source of electrophilic chloromethylidene-dimethylammonium cation, is ideally suited for this purpose, typically showing high regioselectivity on electron-rich heterocyclic systems like pyrazoles.
2.2: Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylpyrazole
This protocol is based on established procedures for the formylation of N-substituted pyrazoles.[5][6]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻. Slow, cooled addition is critical to prevent uncontrolled temperature rise and potential side reactions.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.
Step 2: Formylation Reaction
-
To the pre-formed Vilsmeier reagent, add 1-ethylpyrazole (1 equivalent) dropwise while maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 4-6 hours.
-
Trustworthiness Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material (1-ethylpyrazole) is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto crushed ice.
-
Causality Insight: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. This process is highly exothermic and can be vigorous.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude aldehyde by column chromatography on silica gel or by vacuum distillation to obtain 1-ethyl-1H-pyrazole-3-carbaldehyde as a pure liquid.
2.3: Synthesis Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde.
Section 3: Applications in Medicinal Chemistry and Organic Synthesis
3.1: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for effective interactions with biological targets.[4] Derivatives of pyrazole are known to possess anti-inflammatory, analgesic, anti-cancer, and anti-diabetic properties.[4][6]
3.2: Role as a Synthetic Intermediate
1-ethyl-1H-pyrazole-3-carbaldehyde is a versatile intermediate due to the reactivity of its aldehyde group. It serves as a key starting material for a variety of transformations to build molecular complexity.
-
Reductive Amination: The aldehyde can be converted into various amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing diversity and building libraries of potential drug candidates.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain by forming alkenes, providing access to conjugated systems.
-
Condensation Reactions: The compound can undergo Knoevenagel condensation with active methylene compounds or participate in multicomponent reactions like the Biginelli reaction to construct more complex heterocyclic systems.[7][8]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing entry into different classes of functionalized pyrazoles.
3.3: Logical Relationship of Synthetic Pathways
Caption: Synthetic utility of 1-ethyl-1H-pyrazole-3-carbaldehyde as a central building block.
Section 4: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a triplet and a quartet for the N-ethyl group, two distinct doublets in the aromatic region for the pyrazole ring protons, and a singlet for the aldehyde proton at approximately 9-10 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will display six unique signals corresponding to the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the aldehyde group (typically >180 ppm).
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 124).
-
Chromatographic Purity: Purity should be assessed using HPLC with UV detection and/or GC-MS. The reaction progress can be monitored using TLC, with visualization under a UV lamp.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Table 3: GHS Hazard Identification
| Hazard Code | Statement |
| H227 | Combustible liquid[1] |
| H315 | Causes skin irritation[1][9] |
| H319 | Causes serious eye irritation[1][9] |
| H335 | May cause respiratory irritation[1] |
Precautions for Safe Handling:
-
Work in a well-ventilated area or a chemical fume hood.[1][9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
-
Avoid contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[1]
Conditions for Safe Storage:
-
Keep the container tightly closed and sealed.[1]
-
Store locked up, away from incompatible materials such as strong oxidizing agents.[1][10]
Section 6: Conclusion
1-ethyl-1H-pyrazole-3-carbaldehyde (CAS: 942319-16-6) is a valuable and versatile heterocyclic building block. Its straightforward synthesis via the Vilsmeier-Haack reaction and the high reactivity of its aldehyde functional group make it an important intermediate for the synthesis of diverse molecular structures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective application in the laboratory and beyond.
References
-
Ivy Fine Chemicals. (n.d.). 1-Ethyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]
-
Shaanxi Cuikang Medical Technology Co., LTD. (n.d.). 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1). Retrieved from [Link]
-
PubChemLite. (n.d.). 1-ethyl-1h-pyrazole-3-carbaldehyde (C6H8N2O). Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ivychem.com [ivychem.com]
- 3. PubChemLite - 1-ethyl-1h-pyrazole-3-carbaldehyde (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
